molecular formula C29H14N2Na4O17S4 B161325 Einecs 233-349-4 CAS No. 10126-90-6

Einecs 233-349-4

Cat. No.: B161325
CAS No.: 10126-90-6
M. Wt: 882.7 g/mol
InChI Key: FMBRXVYUCDRWAG-UHFFFAOYSA-J
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Description

Einecs 233-349-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 233-349-4 involves specific synthetic routes and reaction conditions. These methods typically include the use of strong acids such as concentrated ultra-pure nitric, sulfuric, hydrochloric, or hydrofluoric acids . The reaction conditions are carefully controlled to ensure the purity and stability of the compound.

Industrial Production Methods: In industrial settings, the production of this compound follows stringent guidelines to maintain consistency and quality. The use of advanced analytical procedures, such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), ensures the accurate evaluation of elemental impurities .

Chemical Reactions Analysis

Types of Reactions: Einecs 233-349-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions: The compound reacts with common reagents such as oxidizing agents, reducing agents, and nucleophiles under specific conditions. For instance, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Einecs 233-349-4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 233-349-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Einecs 233-349-4 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in various fields.

Biological Activity

Overview of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a systemic herbicide that primarily targets broadleaf weeds while having minimal effects on grasses. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

PropertyValue
Chemical FormulaC₈H₆Cl₂O₃
Molecular Weight221.04 g/mol
CAS Number94-75-7
EINECS Number233-349-4

2,4-D acts by disrupting normal plant growth processes. It is absorbed through foliage and roots and translocated throughout the plant. The herbicide induces abnormal cell growth, leading to:

  • Rapid elongation of stems
  • Formation of excessive roots
  • Distortion of leaves

These effects are primarily due to the compound's role as an auxin mimic, which alters gene expression related to growth regulation.

Effects on Plants

The primary biological activity of 2,4-D is its herbicidal effect on dicotyledonous plants. Studies show that:

  • Concentration-dependent effects: Higher concentrations lead to more severe symptoms and quicker plant death.
  • Species sensitivity: Some species exhibit resistance or tolerance to 2,4-D, making it crucial for farmers to understand local flora when applying this herbicide.

Effects on Non-target Organisms

Research indicates that 2,4-D can also impact non-target organisms:

  • Aquatic life: Toxicity studies demonstrate that 2,4-D can be harmful to fish and invertebrates at certain concentrations. For instance:
    SpeciesLC50 (mg/L)Observations
    Rainbow Trout0.5Significant mortality observed
    Daphnia Magna1.0Reproductive impairment noted
  • Soil microorganisms: Some studies suggest that high concentrations of 2,4-D can alter microbial community structure in soil ecosystems.

Case Study 1: Impact on Aquatic Ecosystems

A study conducted in a freshwater lake treated with 2,4-D for aquatic weed control showed significant changes in the fish population dynamics over a two-year period. The results indicated:

  • A decrease in sensitive species such as minnows.
  • An increase in tolerant species like carp.

Case Study 2: Agricultural Application and Resistance Management

In agricultural settings, a field trial assessed the effectiveness of 2,4-D against common broadleaf weeds. The findings highlighted:

  • Effective control of dandelions and thistles when applied at optimal growth stages.
  • Instances of reduced efficacy due to the development of resistant weed populations.

Regulatory Status

Due to its potential environmental impacts, the use of 2,4-D is regulated under various national and international guidelines. In the EU, it is subject to restrictions under REACH regulations due to concerns about its persistence and bioaccumulation potential.

Properties

IUPAC Name

tetrasodium;[2-(1-amino-9,10-disulfonatooxyanthracen-2-yl)-5-sulfonatooxynaphtho[3,2-f][1,3]benzoxazol-10-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O17S4.4Na/c30-24-18(10-9-17-23(24)28(48-52(41,42)43)16-8-4-3-7-15(16)25(17)45-49(32,33)34)29-31-21-11-19-20(12-22(21)44-29)27(47-51(38,39)40)14-6-2-1-5-13(14)26(19)46-50(35,36)37;;;;/h1-12H,30H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBRXVYUCDRWAG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2OS(=O)(=O)[O-])N)C4=NC5=CC6=C(C7=CC=CC=C7C(=C6C=C5O4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H14N2Na4O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10126-90-6
Record name Anthra(2,3-d)oxazole-5,10-diol, 2-(1-amino-9,10-bis(sulfooxy)-2-anthracenyl)-, 5,10-bis(hydrogen sulfate), sodium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010126906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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